molecular formula C10H4Cl4N2 B1395252 2,2'-(Perchloro-1,2-phenylene)diacetonitrile CAS No. 60069-96-7

2,2'-(Perchloro-1,2-phenylene)diacetonitrile

Cat. No.: B1395252
CAS No.: 60069-96-7
M. Wt: 294 g/mol
InChI Key: WXTXDIOFAZIXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Perchloro-1,2-phenylene)diacetonitrile is a chemical compound with the molecular formula C10H4Cl4N2 and a molecular weight of 293.97 g/mol . It is also known by its IUPAC name, 2,2’-(perchloro-1,2-phenylene)diacetonitrile . This compound is characterized by the presence of multiple chlorine atoms and nitrile groups attached to a phenylene ring, making it a highly chlorinated aromatic nitrile.

Preparation Methods

The synthesis of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile typically involves the reaction of a tetrachlorobenzene derivative with acetonitrile under specific conditions . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.

Chemical Reactions Analysis

2,2’-(Perchloro-1,2-phenylene)diacetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-(Perchloro-1,2-phenylene)diacetonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving the interaction of nitrile-containing compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile involves its interaction with molecular targets through its nitrile and chlorine groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application and context. The pathways involved may include binding to enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

2,2’-(Perchloro-1,2-phenylene)diacetonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[2,3,4,5-tetrachloro-6-(cyanomethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4N2/c11-7-5(1-3-15)6(2-4-16)8(12)10(14)9(7)13/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTXDIOFAZIXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703344
Record name 2,2'-(3,4,5,6-Tetrachloro-1,2-phenylene)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60069-96-7
Record name 2,2'-(3,4,5,6-Tetrachloro-1,2-phenylene)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(Perchloro-1,2-phenylene)diacetonitrile
Reactant of Route 2
Reactant of Route 2
2,2'-(Perchloro-1,2-phenylene)diacetonitrile
Reactant of Route 3
Reactant of Route 3
2,2'-(Perchloro-1,2-phenylene)diacetonitrile
Reactant of Route 4
Reactant of Route 4
2,2'-(Perchloro-1,2-phenylene)diacetonitrile
Reactant of Route 5
Reactant of Route 5
2,2'-(Perchloro-1,2-phenylene)diacetonitrile
Reactant of Route 6
Reactant of Route 6
2,2'-(Perchloro-1,2-phenylene)diacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.